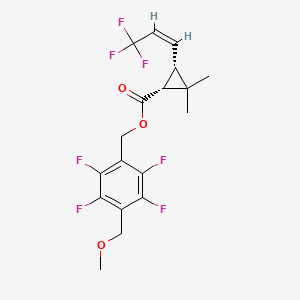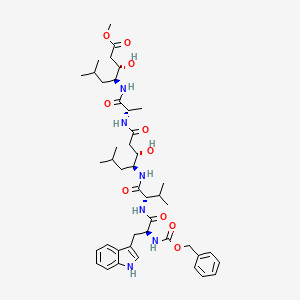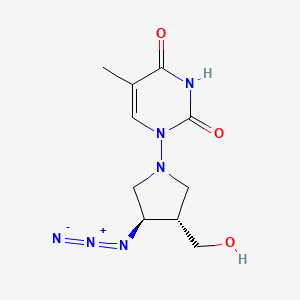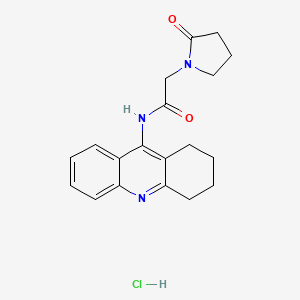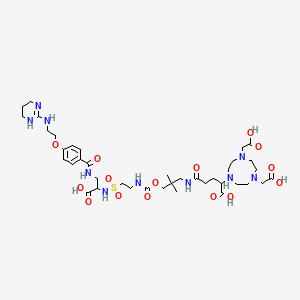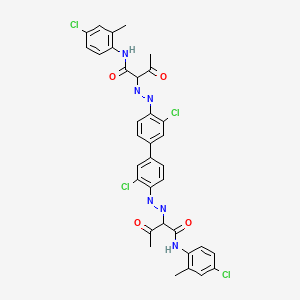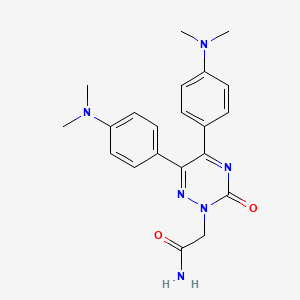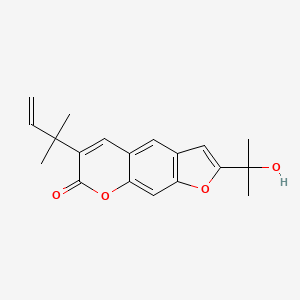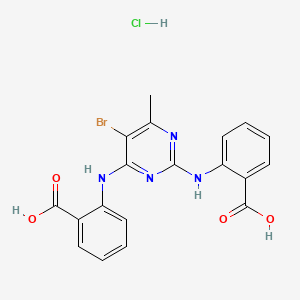
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, carboxyphenylamino groups, and a methyl group in its structure contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .
Applications De Recherche Scientifique
2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Di(o-carboxyphenylamino)-6-chloropyrimidine
- 2,4-Di(m-carboxyphenylamino)pyrimidine
- 2,4-Di(n-carboxyphenylamino)pyrimidine
Uniqueness
Compared to similar compounds, 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of functional groups.
Propriétés
Numéro CAS |
89450-92-0 |
|---|---|
Formule moléculaire |
C19H16BrClN4O4 |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
2-[[5-bromo-2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H15BrN4O4.ClH/c1-10-15(20)16(22-13-8-4-2-6-11(13)17(25)26)24-19(21-10)23-14-9-5-3-7-12(14)18(27)28;/h2-9H,1H3,(H,25,26)(H,27,28)(H2,21,22,23,24);1H |
Clé InChI |
ZDPGRZRSJLXSFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)

